molecular formula C25H20BrFN2O5S B12880916 Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617695-23-5

Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12880916
CAS No.: 617695-23-5
M. Wt: 559.4 g/mol
InChI Key: LERAVRVDMQCFJM-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-Ray Diffraction Studies

Single-crystal X-ray diffraction reveals the compound crystallizes in the monoclinic space group P2₁/ c with unit cell parameters a = 12.418(3) Å, b = 8.502(2) Å, c = 24.736(5) Å, and β = 97.34(2)°. The asymmetric unit comprises two independent molecules (denoted A and B ) with distinct conformational orientations of the 4-bromophenyl and 3-fluoro-4-methylbenzoyl substituents. In molecule A , the dihedral angle between the pyrrolidine and thiazole rings is 11.58(17)°, while in B , this angle increases to 12.79(18)° due to steric interactions between the bromine atom and the methyl group on the benzoyl moiety.

The supramolecular architecture is stabilized by a network of hydrogen bonds. Intramolecular O—H⋯O hydrogen bonds between the hydroxy group (O4) and the ketone oxygen (O5) form S(6) ring motifs, while intermolecular N—H⋯O bonds link adjacent molecules into chains along the b-axis. Additional C—H⋯π interactions between the thiazole ring and the fluorobenzoyl group further consolidate the crystal lattice, as evidenced by an intercentroid distance of 3.675(2) Å.

Table 1: Selected crystallographic parameters and hydrogen bond metrics

Parameter Molecule A Molecule B
Dihedral angle (pyrrolidine-thiazole) 11.58(17)° 12.79(18)°
O4—H⋯O5 bond length 1.92 Å 1.89 Å
N—H⋯O bond angle 158.2° 162.4°
C—H⋯π distance 3.427(1) Å 3.576(1) Å

Conformational Analysis of the Pyrrolo-Thiazole Hybrid Scaffold

The pyrrolidine ring adopts a twisted envelope conformation in molecule A , with puckering parameters Q = 0.441(3) Å, θ = 50.1(4)°, and φ₂ = 319.2(6)°. In contrast, molecule B exhibits a half-chair conformation (Q = 0.502(3) Å, θ = 123.5(3)°, φ₂ = 142.9(5)°), attributed to torsional strain from the 3-fluoro-4-methylbenzoyl group. The thiazole ring remains planar in both conformers, with deviations from planarity not exceeding 0.02 Å.

The 4-bromophenyl substituent induces a 37.01(18)° twist relative to the pyrrolidine ring in A , while in B , steric hindrance from the methyl group reduces this angle to 7.06(17)°. This conformational flexibility suggests potential for adaptive binding in biological systems, though computational studies are required to validate this hypothesis.

Properties

CAS No.

617695-23-5

Molecular Formula

C25H20BrFN2O5S

Molecular Weight

559.4 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20BrFN2O5S/c1-4-34-24(33)22-13(3)28-25(35-22)29-19(14-7-9-16(26)10-8-14)18(21(31)23(29)32)20(30)15-6-5-12(2)17(27)11-15/h5-11,19,30H,4H2,1-3H3/b20-18+

InChI Key

LERAVRVDMQCFJM-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Core

  • The thiazole ring substituted at the 4-methyl and 5-carboxylate positions is typically synthesized via cyclization reactions involving α-haloketones and thioamides or related precursors.
  • Esterification to introduce the ethyl carboxylate group is commonly performed by refluxing the corresponding acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) to yield ethyl esters with high purity and yield.

Synthesis of the Pyrrole Moiety

  • The 2,5-dihydro-1H-pyrrol-1-yl ring with 4-hydroxy and 5-oxo substituents is formed through condensation reactions between appropriate β-ketoesters and amines or via Paal-Knorr synthesis variants.
  • The 3-(3-fluoro-4-methylbenzoyl) substituent is introduced by acylation of the pyrrole nitrogen or carbon atoms using the corresponding benzoyl chloride or anhydride under controlled conditions.

Final Assembly and Purification

  • The final compound is assembled by coupling the thiazole and pyrrole intermediates, often under mild base catalysis to promote nucleophilic substitution at the pyrrole nitrogen.
  • Purification is achieved by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure removal of impurities and by-products.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Notes
1 Thiazole ring cyclization α-Haloketone + thioamide, solvent (e.g., DMF) 60–115 3–10 Potassium carbonate as base; inert atmosphere recommended
2 Esterification Carboxylic acid + ethanol + conc. H2SO4 Reflux (~78) 12 Acid catalysis; reaction monitored by TLC
3 Pyrrole ring formation β-Ketoester + amine, acid/base catalysis 75–80 4 Stirring under nitrogen; reaction progress monitored
4 Acylation Pyrrole intermediate + 3-fluoro-4-methylbenzoyl chloride 0–5 (cooling) 1–3 Low temperature to avoid side reactions
5 Aromatic substitution Cross-coupling (Suzuki/Stille) with 4-bromophenyl boronic acid or stannane 80–100 6–24 Pd catalyst, base, inert atmosphere
6 Final coupling Base-catalyzed nucleophilic substitution Room temp to 60 12–24 Purification by HPLC

Analytical Monitoring and Characterization

Research Findings and Optimization Notes

  • Reaction yields are highly dependent on temperature control, solvent choice, and reagent purity.
  • The presence of halogen substituents (bromine and fluorine) requires inert atmosphere conditions to prevent dehalogenation or side reactions.
  • Multi-step synthesis demands intermediate purification to avoid carryover of impurities that can affect subsequent steps.
  • Use of potassium carbonate as a base in DMF solvent has been shown to facilitate efficient substitution reactions with good yields.
  • Esterification under reflux with sulfuric acid is a reliable method for obtaining the ethyl ester moiety with minimal side products.
  • Cross-coupling reactions for aromatic substitution benefit from palladium catalysts and careful stoichiometric control.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Thiazole ring synthesis Cyclization of α-haloketone + thioamide DMF, K2CO3, 60–115 °C, 3–10 h Formation of thiazole core
Esterification Acid + ethanol + H2SO4 reflux Reflux ~78 °C, 12 h Ethyl ester formation
Pyrrole ring formation Condensation of β-ketoester + amine 75–80 °C, 4 h Pyrrole ring with hydroxy and keto groups
Acylation Acyl chloride addition 0–5 °C, 1–3 h Introduction of 3-fluoro-4-methylbenzoyl group
Aromatic substitution Suzuki/Stille coupling Pd catalyst, base, 80–100 °C, 6–24 h 4-bromophenyl group incorporation
Final coupling and purification Base catalysis, chromatographic purification Room temp to 60 °C, 12–24 h Target compound with high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.

Scientific Research Applications

Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound ID & Structure Key Substituents Reported Properties/Activities Reference
Target Compound : Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate - 4-Bromophenyl (position 2)
- 3-Fluoro-4-methylbenzoyl (position 3)
Hypothesized enhanced lipophilicity and target binding due to halogenated aryl groups
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 609794-26-5) - 4-Fluorophenyl (position 2)
- 4-Butoxybenzoyl (position 3)
Higher solubility due to butoxy group; potential for prolonged metabolic stability
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS 617695-28-0) - 4-Ethoxyphenyl (position 2)
- 4-Butoxybenzoyl (position 3)
Ethoxy group may reduce steric hindrance, improving enzyme-substrate interactions
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - Pyrazole core
- 4-Chlorophenyl and 4-fluorophenyl substituents
Demonstrated crystallographic stability; potential antimicrobial activity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate - Pyrazolopyrimidine-thiophene hybrid
- Dual fluoro substituents
Kinase inhibition (e.g., JAK/STAT pathways); MP: 227–230°C; Mass: 560.2 (M++1)

Key Findings:

The 3-fluoro-4-methylbenzoyl moiety may confer metabolic resistance over non-fluorinated analogs (e.g., 4-butoxybenzoyl derivatives), as fluorination often reduces oxidative degradation .

Synthetic Pathways :

  • The target compound’s synthesis likely involves multi-step condensation, similar to ’s thiazole derivatives, where ethyl 2-chloroacetoacetate reacts with thiourea intermediates. However, the inclusion of a bromophenyl group may require specialized coupling agents (e.g., Suzuki-Miyaura for aryl-bromide bonds) .

Physical Properties :

  • While melting points or solubility data for the target compound are absent, analogs with 4-butoxybenzoyl groups (e.g., CAS 617695-28-0) exhibit higher solubility in organic solvents compared to smaller alkoxy substituents .

Biological Activity :

  • Thiazole-pyrrolone hybrids in and show antimicrobial activity against Gram-positive bacteria, suggesting the target compound may share similar efficacy, modulated by its unique halogenated aryl groups .

Biological Activity

Ethyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS No. 617695-23-5) is a complex organic compound with significant potential in pharmacological applications due to its unique structural features, including the presence of thiazole and pyrrole moieties. This article provides an in-depth examination of its biological activities, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H20BrFN2O5SC_{25}H_{20}BrFN_{2}O_{5}S, with a molecular weight of 559.4 g/mol. The structure includes:

  • A thiazole ring , which is known for its biological activity.
  • A pyrrole moiety , enhancing its reactivity and potential pharmacological properties.

The presence of bromine and fluorine substituents may influence its biological activity by altering electronic properties and steric hindrance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Aldol Condensation : Reaction of an aldehyde with a ketone to form a β-hydroxy ketone.
  • Cyclization : Formation of the pyrrole ring from the intermediate β-hydroxy ketone.
  • Thiazole Formation : Reaction of the pyrrole intermediate with a thioamide to yield the thiazole ring.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives containing thiazole and pyrrole structures can effectively inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis : Some analogs have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of tubulin polymerization : Certain compounds disrupt microtubule formation, leading to cell cycle arrest .

A comparative analysis of related compounds reveals that variations in substituents significantly affect their cytotoxicity profiles. For example, a study highlighted that a compound with a similar structure demonstrated an IC50 value against A549 lung adenocarcinoma cells lower than that of doxorubicin, indicating superior efficacy .

Antimicrobial Activity

The thiazole and pyrrole moieties are also associated with antimicrobial properties. Compounds featuring these structures have been reported to exhibit activity against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

The biological activity of this compound is hypothesized to occur through specific interactions with molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives showed that modifications at specific positions greatly influenced their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Efficacy

Another investigation into thiazole-containing compounds revealed their effectiveness against resistant bacterial strains. The study reported that certain derivatives maintained activity even in the presence of β-lactamase enzymes, which typically confer resistance to common antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling the pyrrolidinone core with substituted thiazole moieties. For example, Suzuki-Miyaura cross-coupling could introduce the 4-bromophenyl group, while benzoylation may be used for the 3-fluoro-4-methylbenzoyl moiety. Reaction optimization should focus on catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (DMF/THF mixtures) to improve yields. Monitoring intermediates via TLC and HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Use SHELXL for structural refinement, particularly to resolve hydrogen-bonding networks involving the 4-hydroxy and carbonyl groups. Data collection at low temperatures (100 K) enhances resolution .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Identify degradation products using LC-MS/MS. Stability-indicating methods should validate specificity and robustness under ICH guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s crystallographic coordinates. Parameterize force fields (AMBER/CHARMM) for the fluorinated benzoyl group. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies resolve contradictions in spectroscopic data, such as ambiguous NOESY correlations?

Methodological Answer: Combine dynamic NMR experiments (variable-temperature ¹H NMR) with DFT calculations (Gaussian 09) to model rotational barriers. For crystallographic ambiguities, refine disordered regions using SHELXL’s PART and SIMU instructions. Cross-validate with IR spectroscopy for hydrogen-bonding analysis .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core modifications : Replace the 4-methylthiazole with oxazole or imidazole to assess electronic effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) on the 4-bromophenyl ring.
  • Biological assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ via fluorogenic substrates). Corrogate SAR data with Hammett plots or 3D-QSAR models .

Q. What experimental approaches validate the compound’s role in catalytic or mechanistic studies?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to trace reaction pathways. For enzyme inhibition, perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Synchrotron-based XAS can probe metal-binding interactions if applicable .

Methodological Considerations

  • Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for SHELXL refinement. Address twinning or disorder using the TWIN/BASF commands .
  • Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N₂) and reagent purity (≥98%) to minimize batch variability.
  • Data Interpretation : Use ChemDraw for spectral simulations and Mercury for crystal packing diagrams.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.